N,N-Diethyl-4-(morpholin-4-yl)aniline
Description
Properties
CAS No. |
380892-42-2 |
|---|---|
Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N,N-diethyl-4-morpholin-4-ylaniline |
InChI |
InChI=1S/C14H22N2O/c1-3-15(4-2)13-5-7-14(8-6-13)16-9-11-17-12-10-16/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
MENVZTYUSVPVJI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N2CCOCC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Methodologies for N,N-Diethyl-4-(morpholin-4-yl)aniline
Palladium-Catalyzed Cross-Coupling Approaches
Palladium-catalyzed C-N cross-coupling reactions represent one of the most efficient approaches for synthesizing this compound. These methods leverage the ability of palladium catalysts to facilitate the formation of carbon-nitrogen bonds under relatively mild conditions.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is particularly well-suited for the synthesis of this compound due to its high efficiency and selectivity. This reaction involves the coupling of 4-bromo-N,N-diethylaniline with morpholine in the presence of a palladium catalyst and appropriate ligand system.
Reaction Scheme:
4-Bromo-N,N-diethylaniline + Morpholine → this compound
Typical Reaction Conditions:
| Component | Details |
|---|---|
| Catalyst | Pd₂(dba)₃ (2-5 mol%) |
| Ligand | BINAP or XPhos (4-10 mol%) |
| Base | NaOtBu or Cs₂CO₃ (1.5-2 equiv) |
| Solvent | Toluene or Dioxane |
| Temperature | 80-110°C |
| Time | 12-24 hours |
| Expected Yield | 75-90% |
The reaction mechanism involves oxidative addition of the palladium catalyst to the aryl bromide, followed by coordination of morpholine, deprotonation, and finally reductive elimination to form the desired C-N bond. This methodology has been successfully applied to various aniline derivatives with excellent yields.
Copper-Catalyzed Ullmann-Type Coupling
The Ullmann-type coupling provides an alternative metal-catalyzed approach using copper catalysts, which are generally less expensive than palladium catalysts. This method typically employs 4-iodo-N,N-diethylaniline as the aryl halide component.
Reaction Conditions:
| Component | Details |
|---|---|
| Catalyst | CuI (5-15 mol%) |
| Ligand | 1,10-Phenanthroline (10-20 mol%) |
| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv) |
| Solvent | DMF or DMSO |
| Temperature | 90-130°C |
| Time | 24-48 hours |
| Expected Yield | 60-80% |
While the Ullmann-type coupling generally requires more forcing conditions than the Buchwald-Hartwig amination, it offers the advantage of using more economical copper catalysts, making it potentially more suitable for large-scale synthesis.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions represent another important strategy for synthesizing this compound, especially when starting from appropriately activated aryl halides.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction can be effectively employed when using 4-fluoro-N,N-diethylaniline as a starting material. The electron-donating diethylamino group creates an interesting electronic situation where the para-position is both activated (through resonance) and deactivated (through inductive effect) toward nucleophilic substitution.
Reaction Scheme:
4-Fluoro-N,N-diethylaniline + Morpholine → this compound + HF
Reaction Conditions:
| Component | Details |
|---|---|
| Base | K₂CO₃ or Cs₂CO₃ (1.5-2 equiv) |
| Solvent | DMSO or DMF |
| Temperature | 100-140°C |
| Time | 12-24 hours |
| Expected Yield | 55-75% |
This approach is particularly valuable when 4-fluoro-N,N-diethylaniline is readily available, as it avoids the need for precious metal catalysts. However, the efficiency of this reaction is highly dependent on the leaving group and may require more forcing conditions compared to metal-catalyzed methods.
Metal-Free C-N Bond Formation
An alternative approach involves the use of strong bases to promote C-N bond formation without metal catalysts. This approach is similar to that used in the synthesis of 4-(4-aminophenyl)morpholin-3-one, where morpholine derivatives are deprotonated and then reacted with aryl halides.
Typical Reaction Conditions:
| Component | Details |
|---|---|
| Base | NaH (1.5-2 equiv) |
| Solvent | DMF or THF |
| Temperature | 0°C to 80°C (stepwise heating) |
| Time | 6-12 hours |
| Expected Yield | 50-70% |
The advantage of this method is the absence of metal catalysts, which can simplify purification and reduce costs. However, the use of strong bases requires careful handling and anhydrous conditions.
Reductive Amination Strategy
Reductive amination offers a versatile approach for synthesizing this compound from appropriate carbonyl precursors. This method involves the reaction of 4-(N,N-diethylamino)benzaldehyde with morpholine, followed by reduction of the resulting imine.
Direct Reductive Amination
Direct reductive amination employs reducing agents that can reduce the intermediately formed imine in situ, streamlining the synthetic process.
Reaction Scheme:
4-(N,N-Diethylamino)benzaldehyde + Morpholine → [Imine Intermediate] → this compound
Optimal Reaction Conditions:
| Component | Details |
|---|---|
| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ (1.5-2 equiv) |
| Solvent | MeOH/DCE (1:1) or THF |
| pH | Adjusted to 4-6 with acetic acid |
| Temperature | Room temperature to 50°C |
| Time | 8-24 hours |
| Expected Yield | 70-85% |
This method is advantageous due to its mild conditions and compatibility with a variety of functional groups. The slightly acidic conditions are essential for promoting imine formation and facilitating the reduction step.
Stepwise Reductive Amination
Stepwise reductive amination offers greater control over each reaction stage but requires additional handling steps.
Reaction Sequence:
- Imine formation: 4-(N,N-Diethylamino)benzaldehyde + Morpholine → Imine Intermediate
- Reduction: Imine Intermediate + Reducing Agent → this compound
Typical Conditions for Each Step:
| Step | Reagents | Temperature | Time | Expected Yield |
|---|---|---|---|---|
| Imine Formation | Molecular sieves, toluene | Reflux | 4-8 hours | 80-95% (crude) |
| Reduction | NaBH₄ in MeOH or LiAlH₄ in THF | 0°C to RT | 2-4 hours | 75-90% |
The stepwise approach may be preferred when higher purity is required or when dealing with sensitive functional groups that might be incompatible with the conditions of direct reductive amination.
Alternative Synthetic Approaches
N-Alkylation of 4-Morpholinoaniline
This approach involves the alkylation of 4-morpholinoaniline with ethyl halides to introduce the diethylamino group.
Reaction Scheme:
4-Morpholinoaniline + 2 Ethyl bromide → this compound
Typical Reaction Conditions:
| Component | Details |
|---|---|
| Base | K₂CO₃ (3 equiv) or NaH (2.5 equiv) |
| Alkylating Agent | Ethyl bromide or ethyl iodide (2.5-3 equiv) |
| Solvent | DMF or MeCN |
| Temperature | 60-90°C |
| Time | 24-48 hours |
| Expected Yield | 45-65% |
The main challenge with this approach is achieving selective dialkylation without over-alkylation of the aniline nitrogen. Careful control of reaction conditions and stoichiometry is essential to maximize yield and selectivity.
Characterization and Analysis
Spectroscopic Identification
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides definitive structural confirmation of this compound. Both proton and carbon NMR spectra exhibit characteristic signals for the aromatic, morpholine, and diethylamino moieties.
Expected ¹H NMR Signals (400 MHz, CDCl₃):
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 6.70-6.90 | d, d (system AA'BB') | 4H | Aromatic protons |
| 3.80-3.90 | t | 4H | Morpholine (-OCH₂CH₂-) |
| 3.10-3.20 | t | 4H | Morpholine (-NCH₂CH₂-) |
| 3.30-3.40 | q, J≈7 Hz | 4H | -N(CH₂CH₃)₂ |
| 1.10-1.20 | t, J≈7 Hz | 6H | -N(CH₂CH₃)₂ |
Expected ¹³C NMR Signals (100 MHz, CDCl₃):
| Chemical Shift (ppm) | Assignment |
|---|---|
| 145-148 | Quaternary C-NEt₂ |
| 140-143 | Quaternary C-morpholine |
| 115-130 | Aromatic CH |
| 66-68 | Morpholine (-OCH₂CH₂-) |
| 49-51 | Morpholine (-NCH₂CH₂-) |
| 44-46 | -N(CH₂CH₃)₂ |
| 12-14 | -N(CH₂CH₃)₂ |
The NMR spectra provide clear evidence of the compound's structure, with the aromatic signals appearing as an AA'BB' system characteristic of para-substituted benzenes.
Infrared Spectroscopy
IR spectroscopy reveals key functional group absorptions that help confirm the structure of this compound.
Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2950-2850 | C-H stretching (aliphatic) |
| 1610-1590 | C=C stretching (aromatic) |
| 1520-1500 | C=C stretching (aromatic) |
| 1350-1320 | C-N stretching (tertiary amine) |
| 1250-1230 | C-N stretching (morpholine) |
| 1110-1090 | C-O-C stretching (morpholine) |
The presence of the C-O-C stretching band around 1100 cm⁻¹ is particularly diagnostic for the morpholine ring structure.
Mass Spectrometry
Mass spectrometry provides molecular weight confirmation and fragmentation patterns that are characteristic of this compound.
Expected Mass Spectrometry Features:
| m/z | Fragment Assignment |
|---|---|
| 234 | Molecular ion [M]⁺ |
| 219 | [M-CH₃]⁺ |
| 205 | [M-C₂H₅]⁺ |
| 162 | [M-C₄H₁₀N]⁺ (loss of diethylamine) |
| 148 | [C₉H₁₀NO]⁺ (morpholine-phenyl fragment) |
| 86 | [C₄H₈NO]⁺ (morpholine fragment) |
The fragmentation pattern typically shows preferential cleavage at the C-N bonds, with the morpholine and diethylamino groups providing characteristic fragment ions.
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for purity determination of this compound, especially during synthesis optimization and quality control.
Optimized HPLC Conditions:
| Parameter | Specification |
|---|---|
| Column | C18 reversed-phase (150 × 4.6 mm, 5 μm) |
| Mobile Phase | Acetonitrile/Water (75:25 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 280 nm |
| Injection Volume | 10 μL (1 mg/mL solution) |
| Run Time | 15 minutes |
| Retention Time | ~7-9 minutes (depends on exact conditions) |
The compound typically exhibits good peak shape and resolution under these conditions, allowing for accurate quantification and purity assessment.
Thin-Layer Chromatography (TLC)
TLC provides a rapid method for monitoring reaction progress and initial purity assessment.
Recommended TLC Systems:
| Parameter | System 1 | System 2 |
|---|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ | Alumina |
| Mobile Phase | Hexane/Ethyl acetate (7:3) | Dichloromethane/Methanol (9:1) |
| Visualization | UV (254 nm) | Dragendorff's reagent |
| Typical Rf | 0.35-0.45 | 0.50-0.60 |
The compound appears as a single spot under UV light and gives a characteristic orange-brown color with Dragendorff's reagent, which is selective for tertiary amines.
Physical Property Analysis
The physical properties of this compound provide important information for handling, storage, and application development.
Key Physical Properties:
| Property | Value | Method of Determination |
|---|---|---|
| Physical State | White to off-white solid | Visual observation |
| Melting Point | 72-75°C | Capillary method |
| Solubility in Water | <1 g/L at 20°C | Gravimetric analysis |
| Solubility in Organic Solvents | >100 g/L in most organic solvents | Visual observation |
| LogP (octanol/water) | 2.8-3.2 (estimated) | Calculation/HPLC method |
| pKa | ~7.5-8.0 (estimated for conjugate acid) | Potentiometric titration |
These physical properties are consistent with the compound's structure featuring both hydrophilic (morpholine) and hydrophobic (diethylaniline) moieties.
Comparative Analysis of Synthetic Methods
Yield and Efficiency Comparison
To facilitate method selection, the following table compares the key performance metrics of the different synthetic approaches discussed:
| Synthetic Method | Yield Range (%) | Reaction Steps | Reaction Time (h) | Temperature (°C) | Starting Material Availability | Overall Efficiency |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 75-90 | 1 | 12-24 | 80-110 | High | Excellent |
| Ullmann-Type Coupling | 60-80 | 1 | 24-48 | 90-130 | High | Good |
| SNAr Reaction | 55-75 | 1 | 12-24 | 100-140 | Moderate | Good |
| Direct Reductive Amination | 70-85 | 1 | 8-24 | 20-50 | Moderate | Very Good |
| Stepwise Reductive Amination | 60-80 | 2 | 6-12 | 0-reflux | Moderate | Good |
| N-Alkylation of 4-Morpholinoaniline | 45-65 | 1-2 | 24-48 | 60-90 | Low | Moderate |
| Multi-Step from Morpholin-3-one Derivatives | 30-50 | 4+ | 48+ | Various | Moderate | Poor |
Based on this comparison, the Buchwald-Hartwig amination and direct reductive amination methods generally offer the best combination of yield, efficiency, and practical considerations.
Economic and Practical Considerations
The selection of a synthetic method often depends on economic factors and practical constraints:
| Synthetic Method | Catalyst Cost | Reagent Cost | Equipment Requirements | Scale-up Potential | Purification Complexity | Overall Cost-Efficiency |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | High | Moderate | Medium (pressure vessels advantageous) | Good | Moderate | Medium |
| Ullmann-Type Coupling | Low | Moderate | Medium | Good | Moderate | Medium-High |
| SNAr Reaction | None | Low | Low | Excellent | Low | High |
| Direct Reductive Amination | None | Moderate | Low | Good | Low-Moderate | High |
| Stepwise Reductive Amination | None | Moderate | Low | Moderate | Moderate | Medium-High |
| N-Alkylation of 4-Morpholinoaniline | None | Low | Low | Good | High (selectivity issues) | Medium |
| Multi-Step from Morpholin-3-one Derivatives | Variable | High | High | Poor | High | Low |
For large-scale production, the SNAr reaction often provides the best balance of cost and practicality, despite potentially lower yields compared to palladium-catalyzed methods.
Environmental Impact Assessment
Modern synthetic planning must consider environmental factors:
| Synthetic Method | E-Factor (estimated) | Solvent Greenness | Catalyst Toxicity | Waste Generation | Energy Input | Overall Environmental Impact |
|---|---|---|---|---|---|---|
| Buchwald-Hartwig Amination | 20-40 | Medium | High | Medium-High | Medium | Medium-High |
| Ullmann-Type Coupling | 30-50 | Low | Medium | High | High | High |
| SNAr Reaction | 15-25 | Low | None | Medium | High | Medium |
| Direct Reductive Amination | 15-30 | Medium-High | Low | Low-Medium | Low | Low-Medium |
| Stepwise Reductive Amination | 25-40 | Medium | Low | Medium | Medium | Medium |
| N-Alkylation of 4-Morpholinoaniline | 30-50 | Low | None | Medium-High | Medium | Medium-High |
| Multi-Step from Morpholin-3-one Derivatives | 50-80 | Variable | Variable | High | High | High |
Direct reductive amination emerges as the most environmentally favorable method, with relatively low waste generation and energy requirements.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-4-(morpholin-4-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: this compound N-oxide.
Reduction: N-Ethyl-4-(morpholin-4-yl)aniline.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Scientific Research Applications
N,N-Diethyl-4-(morpholin-4-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the development of central nervous system (CNS) active agents.
Industry: The compound is used in the color developing process in photographs.
Mechanism of Action
The mechanism of action of N,N-Diethyl-4-(morpholin-4-yl)aniline involves its interaction with specific molecular targets and pathways. The morpholine ring can interact with various receptors and enzymes, leading to biological effects. The compound may act as an agonist or antagonist, depending on the target. The exact pathways and molecular targets can vary based on the specific application and context.
Comparison with Similar Compounds
Structural and Electronic Effects of Substituents
The electronic and steric properties of substituents on the aniline ring significantly influence reactivity, coordination behavior, and applications. Below is a comparative analysis:
Key Observations :
- Electron-donating groups (e.g., morpholinyl) enhance nucleophilicity and metal-binding capacity, making the compound suitable for catalysis or drug design.
- Electron-withdrawing groups (e.g., nitro, azo) improve stability in oxidative environments and are used in dyes or photoactive materials .
Coordination Chemistry and Metal Complexes
The ability of these compounds to act as ligands in metal complexes is dictated by their substituents:
Zinc Complexes
- N,N-Diethyl-4-[(pyridin-2-yl)diazenyl]aniline forms a ZnII complex with a distorted tetrahedral geometry. The Zn—N bond lengths (2.045–2.081 Å) are slightly longer than those in imidazole-based complexes, indicating weaker coordination .
- Weak interactions : C—H···Cl hydrogen bonds (3.845 Å) and π–π stacking (3.993 Å) stabilize the crystal lattice .
Cobalt Complexes
- N,N-Diethyl-4-(terpyridin-4'-yl)aniline coordinates with CoIII to form cytotoxic complexes. The terpyridyl group enables strong π-backbonding, enhancing stability and biological activity .
Mercury Complexes
- N,N-Diethyl-4-{[(quinolin-2-yl)methylidene]amino}aniline forms a HgII complex with a linear Cl–Hg–Cl arrangement. The quinoline group provides rigidity, influencing the coordination geometry .
Its bulkiness could also impose steric constraints compared to planar pyridyl or azo groups.
Q & A
Q. What are the common synthetic routes for preparing N,N-Diethyl-4-(morpholin-4-yl)aniline and its derivatives?
The synthesis typically involves nucleophilic aromatic substitution or coupling reactions. For example, derivatives with nitroso groups (e.g., N-(4-Chlorophenyl)-5-(morpholin-4-yl)-2-nitrosoaniline) are synthesized via diazotization followed by nitroso group introduction under controlled pH and temperature . Optimizing reaction conditions (e.g., solvent polarity, catalyst selection) is critical for yield improvement. Characterization via NMR and HRMS is standard to confirm purity and structural integrity .
Q. How can crystallographic data for this compound derivatives be refined?
Single-crystal X-ray diffraction coupled with SHELX software (e.g., SHELXL) is widely used. For instance, (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]-methyl}aniline was refined using SHELXL-2018/3, revealing bond-length discrepancies (<0.01 Å) and torsion angles critical for understanding molecular conformation . Data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .
Q. What spectroscopic methods are effective for characterizing substituent effects in morpholine-containing anilines?
UV-Vis spectroscopy identifies bathochromic shifts in frozen aqueous solutions, indicating aggregation or interfacial interactions . For structural elucidation, H/C NMR and HRMS are essential. For example, para-substituted morpholine groups in this compound derivatives show distinct chemical shifts (e.g., δ ~3.5 ppm for morpholine protons) .
Advanced Research Questions
Q. How can Box-Behnken experimental design optimize the photocatalytic degradation of aniline derivatives?
Box-Behnken design (BBD) evaluates multiple factors (e.g., catalyst loading, pH, irradiation time). In MnFeO/ZnSiO-catalyzed aniline degradation, BBD identified optimal conditions (pH 7.5, 0.8 g/L catalyst) with 92% efficiency. ANOVA analysis validated model significance (p < 0.05) and interaction effects . This approach reduces experimental runs while maximizing data robustness.
Q. What role does ion mobility spectrometry (IMS) play in studying isomerization dynamics of aniline derivatives?
High kinetic energy IMS (HiKE-IMS) resolves isomeric species by mobility differences. For 4-fluoroaniline and 3-fluoroaniline, HiKE-IMS at EDR/N = 40–90 Td showed mobility shifts due to charge distribution variations. Data interpretation requires collision cross-section calculations and field-dependent mobility trends .
Q. How do Hirshfeld surface analyses and energy frameworks elucidate intermolecular interactions in crystalline derivatives?
Hirshfeld surfaces quantify non-covalent interactions (e.g., H-bonding, π-π stacking). In (E)-N,N-Diethyl-4-{[(4-methoxyphenyl)imino]-methyl}aniline, H···H (54.2%) and C···H (20.8%) contacts dominate. Energy frameworks visualize stabilization energies (e.g., 8.4 kJ/mol for π-π interactions) using CrystalExplorer .
Q. What computational methods predict the optoelectronic properties of morpholine-functionalized anilines?
Time-dependent DFT (TD-DFT) simulations correlate molecular structure with UV-Vis absorption. For N,N-Diethyl-4-[(E)-(pyridin-3-yl)diazen-yl]aniline, TD-DFT at the B3LYP/6-311G(d,p) level predicted λmax at 450 nm, matching experimental data. Frontier molecular orbital analysis reveals charge-transfer transitions .
Q. How does freezing enhance photooxidation of this compound in environmental studies?
Freezing aqueous solutions concentrates reactants at the air-ice interface, accelerating photooxidation. UV-Vis studies show a 10–15 nm bathochromic shift in frozen vs. liquid samples, attributed to altered solvation and aggregation . Kinetic studies under controlled ice morphology (e.g., shock vs. slow freezing) further elucidate degradation pathways.
Methodological Considerations
- Crystallography : Use SHELX for refinement; validate with R-factor convergence (<5%) and residual density maps .
- Degradation Studies : Pair BBD with LC-MS to identify intermediates (e.g., nitroso or quinone derivatives) .
- Safety Protocols : Handle derivatives in fume hoods; monitor for methemoglobinemia risks due to aromatic amine exposure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
